6-chloro-3-fluoro-2-hydroxybenzoic acid
Description
Properties
CAS No. |
1784080-59-6 |
|---|---|
Molecular Formula |
C7H4ClFO3 |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Fluorination at Position 3
Fluorination at the meta position relative to the hydroxyl group presents a challenge due to the ortho/para-directing nature of the hydroxyl group. A two-step approach involving nitration followed by Balz-Schiemann fluorination is frequently employed:
-
Nitration : Treating salicylic acid with nitric acid in sulfuric acid introduces a nitro group at position 5 (para to hydroxyl). Subsequent reduction with hydrogen and palladium yields 3-aminosalicylic acid.
-
Diazotization and Fluorination : The amine is diazotized with sodium nitrite and HCl, followed by decomposition in the presence of hydrofluoric acid to substitute the diazo group with fluorine.
This method achieves moderate yields (60–70%) but requires careful control of reaction conditions to avoid over-nitration or decomposition.
Chlorination at Position 6
Chlorination at position 6 (para to hydroxyl) is achieved using N-chlorosuccinimide (NCS) or chlorine gas in acidic media. A representative procedure involves:
-
Dissolving 3-fluoro-2-hydroxybenzoic acid in acetonitrile with sulfuric acid.
-
Adding NCS at 20°C for 2.5 hours to achieve 92% regioselective chlorination.
The use of sulfuric acid enhances electrophilic substitution by protonating the hydroxyl group, directing chlorine to the para position.
Protecting Group Strategies
The hydroxyl group at position 2 often necessitates protection during harsh halogenation conditions. Benzyl chloride is a common protecting agent, forming a stable benzyl ester.
Benzyl Ester Formation
-
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Catalyst | Formamide |
| Yield | 73–89% |
Deprotection
Post-chlorination, the benzyl group is removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/EtOH), restoring the hydroxyl group with >90% efficiency.
Single-Pot Synthesis in Sulfuric Acid
A streamlined method avoids intermediate isolation by performing sequential halogenation in concentrated sulfuric acid:
-
Fluorination :
-
Chlorination :
Advantages :
-
Eliminates solvent changes and intermediate purification.
-
Iodine enhances chlorination selectivity by polarizing the Cl–Cl bond.
Alternative Routes via Directed Metalation
| Step | Reagent | Yield |
|---|---|---|
| Lithiation | LDA | 85% |
| Fluorination | NFSI | 78% |
| Chlorination | NCS | 92% |
Challenges and Optimization
Competing Side Reactions
-
Over-Chlorination : Excess Cl₂ or prolonged reaction times lead to di- or trichlorinated byproducts. Mitigated by using NCS and low temperatures.
-
Hydroxyl Group Oxidation : The hydroxyl group may oxidize to a ketone under acidic conditions. Protection with benzyl esters or silyl groups prevents this.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 6-chloro-3-fluoro-2-benzoquinone.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 6-chloro-3-fluoro-2-hydroxybenzyl alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: 6-chloro-3-fluoro-2-benzoquinone
Reduction: 6-chloro-3-fluoro-2-hydroxybenzyl alcohol
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 6-chloro-3-fluoro-2-hydroxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The chlorine and fluorine atoms can be replaced with other functional groups, enabling the creation of new derivatives.
- Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form carbonyl compounds or reduced to yield alcohols.
- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling to synthesize complex aromatic compounds.
Biology
The compound's biological applications are significant, particularly in enzyme inhibition studies and protein-ligand interactions. Key biological activities include:
- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes through competitive or non-competitive mechanisms.
- Antimicrobial Activity: Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects: Studies have shown that this compound may modulate inflammatory pathways, reducing pro-inflammatory cytokines in animal models.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for:
- Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting infections or inflammatory diseases.
- Agricultural Chemistry: Investigated for use as a biopesticide due to its antimicrobial properties.
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
Antimicrobial Activity Study
A study evaluated the antimicrobial properties of this compound against several Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
Enzyme Interaction Research
Research on enzyme kinetics revealed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, demonstrating a structure-activity relationship that underscores the importance of its functional groups.
Anti-inflammatory Property Assessment
In murine models, treatment with this compound resulted in a marked reduction of pro-inflammatory cytokines, supporting its potential role in anti-inflammatory therapies.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Focus | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial Efficacy | Inhibition of bacterial growth | 15 | |
| Enzyme Inhibition | Specific enzyme target | 10 | |
| Anti-inflammatory Effects | Cytokine reduction | 20 |
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoro-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of the chloro, fluoro, and hydroxyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities but differ in substituent type, position, or additional functional groups, leading to distinct physicochemical properties:
2-Amino-6-chloro-3-fluorobenzoic Acid
- Molecular Formula: C₇H₅ClFNO₂
- Molecular Weight : 189.57 g/mol
- Key Differences: Replaces the hydroxyl group at position 2 with an amino (-NH₂) group.
- Impact: The amino group introduces basicity, increasing solubility in acidic media. Reduced acidity compared to the target compound due to the absence of the hydroxyl group. Potential for hydrogen bonding differs, affecting biological activity .
5-Chloro-2,4-Difluorobenzoic Acid
- Molecular Formula : C₇H₃ClF₂O₂
- Molecular Weight : 192.55 g/mol
- Key Differences : Features chlorine at position 5 and fluorine at positions 2 and 4.
- Impact :
6-Chloro-2-Fluoro-3-Methoxybenzoic Acid
- Molecular Formula : C₈H₆ClFO₃
- Molecular Weight : 204.58 g/mol
- Key Differences : Replaces hydroxyl at position 2 with a methoxy (-OCH₃) group.
- Impact :
2-Chloro-3,6-Difluorobenzoic Acid
- Molecular Formula : C₇H₃ClF₂O₂
- Molecular Weight : 192.55 g/mol
- Key Differences : Contains chlorine at position 2 and fluorine at positions 3 and 6.
- Impact :
Comparative Data Table
Key Research Findings
Acidity and Reactivity: The hydroxyl group in the target compound enhances acidity (pKa ~2.5–3.0), making it more reactive in esterification and amidation reactions compared to methoxy or amino analogs . Difluoro derivatives (e.g., 5-chloro-2,4-difluorobenzoic acid) exhibit lower solubility in water due to increased hydrophobicity .
Biological Activity: Amino-substituted analogs (e.g., 2-amino-6-chloro-3-fluorobenzoic acid) show enhanced binding to enzymes with basic active sites, as seen in kinase inhibition studies . Methoxy derivatives are less prone to metabolic oxidation, improving pharmacokinetic stability .
Synthetic Utility :
- Halogen positioning influences regioselectivity in cross-coupling reactions. For example, this compound undergoes Suzuki-Miyaura coupling at the chlorine site due to reduced steric hindrance .
Q & A
Q. What are the standard synthetic routes for preparing 6-chloro-3-fluoro-2-hydroxybenzoic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: A primary synthetic route involves the oxidation of 2-chloro-3-fluoro-6-hydroxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. For example, KMnO₄ in aqueous sulfuric acid at 60–80°C can yield the target compound. Optimization includes controlling temperature to minimize over-oxidation and using stoichiometric excess of the oxidizing agent to ensure complete conversion. Post-reaction, neutralization and extraction with ethyl acetate followed by recrystallization in ethanol/water mixtures improve purity .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization: Use a solvent system of ethanol and water (3:1 ratio) to recrystallize the crude product, removing unreacted starting materials and inorganic salts.
- Column Chromatography: Silica gel chromatography with a gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves polar byproducts.
- Acid-Base Extraction: Dissolve the mixture in aqueous NaOH, wash with dichloromethane to remove non-acidic impurities, then acidify with HCl to precipitate the pure compound .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage: Store in amber glass vials at room temperature (20–25°C) in a desiccator to prevent moisture absorption. Avoid prolonged light exposure to prevent photodegradation.
- Handling: Use inert atmospheres (e.g., nitrogen) during weighing and dissolution. Prepare solutions fresh or store at –20°C for <1 week to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s role in enzyme inhibition studies (e.g., metabolic pathways)?
Methodological Answer:
- Enzyme Assays: Use kinetic assays with purified enzymes (e.g., cytochrome P450 isoforms) to measure inhibition constants (Ki). Vary substrate concentrations and monitor activity via spectrophotometry (e.g., NADPH depletion at 340 nm).
- Docking Studies: Perform molecular docking (using software like AutoDock Vina) to predict binding modes to enzyme active sites, guided by the compound’s hydroxyl and halogen substituents. Validate with site-directed mutagenesis .
Q. What analytical strategies are effective in identifying and quantifying byproducts during synthesis?
Methodological Answer:
- HPLC-MS: Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for common byproducts like chlorinated dimers (m/z 350–400) or dehydroxylated derivatives.
- NMR Analysis: <sup>19</sup>F NMR (470 MHz) detects fluorine-containing impurities, while <sup>13</sup>C NMR identifies structural anomalies (e.g., unexpected substitution patterns) .
Q. How can conflicting reactivity data in nucleophilic substitution reactions be resolved?
Methodological Answer:
- Controlled Reactivity Studies: Systematically vary nucleophiles (e.g., amines, thiols), solvents (polar aprotic vs. protic), and temperatures. For example, in DMF at 80°C, the hydroxyl group may act as a directing group, favoring substitution at the 2-position.
- Isotopic Labeling: Use <sup>18</sup>O-labeled hydroxy groups to track participation in transition states via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
